molecular formula C12H16N2O5 B14730363 4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one CAS No. 5468-87-1

4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one

Cat. No.: B14730363
CAS No.: 5468-87-1
M. Wt: 268.27 g/mol
InChI Key: OYMLETLKIKZBOE-UHFFFAOYSA-N
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Description

4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxy-nitrophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one typically involves the reaction of 4,5-dimethoxy-2-nitroaniline with butan-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one: Known for its unique reactivity and applications.

    4,5-Dimethoxy-2-nitrophenylacetic acid: Similar structure but different functional groups, leading to different reactivity and applications.

    4,5-Dimethoxy-2-nitrophenylacetonitrile: Another related compound with distinct properties and uses.

Properties

CAS No.

5468-87-1

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

4-(4,5-dimethoxy-2-nitroanilino)butan-2-one

InChI

InChI=1S/C12H16N2O5/c1-8(15)4-5-13-9-6-11(18-2)12(19-3)7-10(9)14(16)17/h6-7,13H,4-5H2,1-3H3

InChI Key

OYMLETLKIKZBOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

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